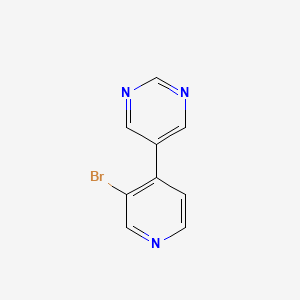

5-(3-Bromopyridin-4-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Bromopyridin-4-yl)pyrimidine is an organic compound with the molecular formula C9H6BrN3 It is a heterocyclic compound containing both pyridine and pyrimidine rings, with a bromine atom attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopyridin-4-yl)pyrimidine typically involves the reaction of 3-bromo-4-pyridinecarboxaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom undergoes substitution with nucleophiles under catalytic or acidic conditions. Key examples include:

-

Mechanistic Insight : The electron-deficient pyridine ring facilitates S<sub>N</sub>Ar, particularly under basic conditions or with directing groups (e.g., methoxy) enhancing regioselectivity .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl/heteroaryl boronic acids:

Sonogashira Coupling

Alkyne insertion under Pd/Cu catalysis:

| Substrate | Alkyne | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,4-dihydropyrimidine 15a | Phenylacetylene | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI, Et<sub>3</sub>N, THF | 5-alkynylpyrimidine 19a | 71% |

-

Optimization : Pre-oxidation of the dihydropyrimidine ring (e.g., with DMSO or air) improves coupling efficiency .

Buchwald-Hartwig Amination

Formation of C–N bonds with amines:

Borane-Mediated Azide Reduction

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-azidopyrimidine | BH<sub>3</sub>-THF, rt, 16h | 5-aminopyrimidine | 77% |

Oxidative Re-aromatization

Dihydropyrimidine intermediates (e.g., 15a ) are oxidized to pyrimidines using DMSO or air, enabling downstream coupling .

Metal Complexation

The pyridine ring coordinates transition metals, forming complexes for catalytic applications:

Key Challenges and Optimizations

-

Coupling Efficiency : Low yields in Sonogashira reactions due to dihydropyrimidine instability; resolved via pre-oxidation .

-

Regioselectivity : Methoxy groups direct S<sub>N</sub>Ar to specific positions (e.g., C5 in pyridine) .

-

Catalyst Choice : Pd(dppf)Cl<sub>2</sub> outperforms Pd(PPh<sub>3</sub>)<sub>4</sub> in sterically hindered couplings .

This reactivity profile underscores the compound’s versatility in synthesizing bioactive molecules and functional materials.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Discovery and Development

5-(3-Bromopyridin-4-yl)pyrimidine serves as a vital building block in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance biological activity against specific targets. For instance, pyrimidine derivatives have been extensively studied for their roles in treating diseases such as cancer and infectious diseases.

Table 1: Biological Activities of Pyrimidine Derivatives

| Activity Type | Target Disease | Example Compounds | IC50/Minimum Effective Concentration |

|---|---|---|---|

| Anticancer | Lung cancer | This compound derivatives | IC50 = 6.78 µg/mL (A549) |

| Antibacterial | MRSA | Various pyrimidine derivatives | MIC = 0.22 mg/mL (E. coli) |

| Enzyme Inhibition | GSK-3β | This compound analogs | Nanomolar range |

Biological Activities

Antibacterial Properties

Research indicates that compounds derived from this compound exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted its effectiveness with a minimum inhibitory concentration (MIC) of 0.44 mg/mL against S. aureus .

Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including HeLa cells. The IC50 value for HeLa cells was reported at 18.3 µg/mL, suggesting potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been identified as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is crucial in neurodegenerative diseases and cancer treatment strategies. Its inhibition activity has been characterized in the double-digit nanomolar range, indicating strong potential for therapeutic application .

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in PubMed evaluated the antibacterial activity of various compounds, including those derived from this compound, against resistant bacterial strains. The results demonstrated significant inhibition against MRSA, highlighting its potential in treating antibiotic-resistant infections .

Case Study 2: Anticancer Research

Research focusing on novel GSK-3β inhibitors included this compound as one of the tested entities. The findings indicated that it effectively modulated pathways involved in cancer progression, supporting further exploration in cancer therapeutics .

Material Science Applications

Beyond biological applications, this compound is also explored for its utility in material science research. Its unique chemical properties enable the development of new materials with specific functional characteristics, which can be beneficial in various industrial applications .

Mecanismo De Acción

The mechanism of action of 5-(3-Bromopyridin-4-yl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific biological target and the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Similar structure but with the pyridine ring attached at a different position.

3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: Contains additional phenyl and thiourea groups.

Uniqueness

5-(3-Bromopyridin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for versatile functionalization through substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

5-(3-Bromopyridin-4-yl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrN3 and a molecular weight of approximately 232.07 g/mol. The compound features a pyrimidine ring substituted with a brominated pyridine moiety, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the bromopyridine group enhances its lipophilicity and may facilitate binding to specific enzymes or receptors involved in disease pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.5 | |

| Similar Pyrimidine Derivative | MDA-MB-231 (breast cancer) | 9.8 |

Antimicrobial Activity

The antimicrobial properties of pyrimidines have been well-documented. Compounds featuring the pyrimidine structure exhibit activity against a range of pathogens, including bacteria and fungi. In vitro studies indicate that this compound may possess similar properties, potentially acting as an inhibitor against resistant strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Antibacterial |

| Candida albicans | 12 | Antifungal |

Case Studies

- Anticancer Efficacy : A study involving derivatives of this compound demonstrated potent inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

- Antimicrobial Screening : In a high-throughput screening of various pyrimidine derivatives, this compound exhibited promising activity against Mycobacterium tuberculosis, suggesting its potential role in treating resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in the bromination pattern and substitutions on the pyridine ring can significantly alter potency and selectivity against specific targets.

Propiedades

IUPAC Name |

5-(3-bromopyridin-4-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-5-11-2-1-8(9)7-3-12-6-13-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKGCXAFJMSIMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CN=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.